Home > Products > Screening Compounds P59451 > N-(4-BROMOPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
N-(4-BROMOPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA -

N-(4-BROMOPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

Catalog Number: EVT-4831061
CAS Number:
Molecular Formula: C18H20BrN3O2
Molecular Weight: 390.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound serves as a key intermediate in the synthesis of the antitumor agent sorafenib [].
  • Relevance: This compound shares the core diarylurea structure with N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, differing in the substituents on one of the phenyl rings. While N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has a 4-(4-morpholinylmethyl)phenyl group, this compound has a 4-chloro-3-trifluoromethylphenyl group instead [].
  • Compound Description: This class of compounds acts as potent, orally active, and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor α (PDGFRα) tyrosine kinases. They demonstrate potential as antitumor agents []. Specific derivatives, including those with a [11C] label, are explored as potential PET angiogenic probes [].
  • Relevance: These compounds share the diarylurea core structure with N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. The variations lie in the substituents attached to the phenyl rings. N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has a 4-bromophenyl and a 4-(4-morpholinylmethyl)phenyl group, while these compounds feature a phenyl and a 4-(4-quinolyloxy)phenyl group, with further modifications explored in the derivatives [, ].
  • Compound Description: AC220 exhibits exceptional potency and selectivity as an FMS-like tyrosine kinase-3 (FLT3) inhibitor. It demonstrates favorable pharmaceutical properties, including a good oral pharmacokinetic profile and superior efficacy with good tolerability in tumor xenograft models. AC220 has also shown a promising safety and pharmacokinetic profile in human trials and is presently in Phase II clinical trials []. Specific solid forms and compositions of AC220, along with their preparation methods and uses for treating diseases, are also subjects of research [, ].
  • Relevance: While structurally distinct from N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, AC220 is grouped under the same chemical class of substituted ureas and demonstrates significant biological activity as a kinase inhibitor. Both compounds contain a urea core, and notably, both incorporate a morpholine ring within their structures, although with different linking groups and positions [, , ].
  • Compound Description: CHMFL-FLT3-213 stands out as a highly potent type II FLT3 kinase inhibitor, effectively targeting the FLT3-ITD mutation and related oncogenic mutations commonly found in acute myeloid leukemia (AML) [].
  • Relevance: Although structurally different from N-(4-bromophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, CHMFL-FLT3-213 belongs to the same broad category of substituted urea compounds and shows potent activity against a specific kinase target. Both compounds contain a urea core and a morpholine ring, although their connectivity and surrounding structural elements differ [].

Properties

Product Name

N-(4-BROMOPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA

IUPAC Name

1-(4-bromophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C18H20BrN3O2/c19-15-3-7-17(8-4-15)21-18(23)20-16-5-1-14(2-6-16)13-22-9-11-24-12-10-22/h1-8H,9-13H2,(H2,20,21,23)

InChI Key

REYQARCQGRONOI-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.